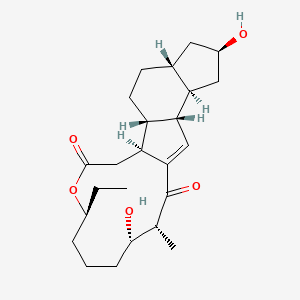

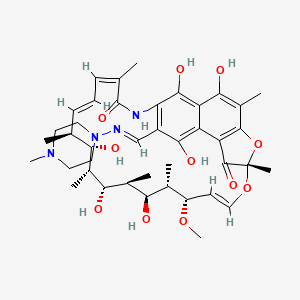

Dihydrospinosyn A aglycone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dihydrospinosyn A aglycone est un dérivé du spinosyn A aglycone, caractérisé par l'hydrolyse de ses liaisons glycosidiques en C9 et C17 . Les spinosynes sont une famille de métabolites secondaires produits par la fermentation aérobie de la bactérie Saccharopolyspora spinosa . Ces composés sont connus pour leurs propriétés insecticides puissantes et sont largement utilisés en agriculture.

Applications De Recherche Scientifique

Dihydrospinosyn A aglycone has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of spinosyn analogues and rhamnose derivatives.

Biology: Studied for its insecticidal properties and potential environmental impact.

Medicine: Investigated for its potential use in developing new insecticides with lower environmental impact.

Industry: Widely used in agriculture for pest control due to its potent insecticidal properties.

Mécanisme D'action

Target of Action

Dihydrospinosyn A aglycone, a derivative of spinosyn A aglycone, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to changes in the normal functioning of the nervous system of insects, resulting in their paralysis and eventual death .

Biochemical Pathways

The biochemical pathway affected by this compound involves the neurotransmission process . By disrupting the function of nicotinic acetylcholine receptors, the compound interferes with the transmission of signals in the nervous system . The downstream effects include paralysis and death of the insects .

Pharmacokinetics

It is known that the compound is a semi-synthetic derivative of spinosyn a aglycone . Its bioavailability and pharmacokinetic properties may be influenced by factors such as its formulation and the method of administration.

Result of Action

The primary result of the action of this compound is the death of insects . By disrupting the function of nicotinic acetylcholine receptors, the compound causes paralysis and eventual death of the insects . This makes it an effective insecticide.

Analyse Biochimique

Biochemical Properties

It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The aglycone is then glycosylated using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylated

Cellular Effects

It is known that spinosyns, the family of compounds to which Dihydrospinosyn A aglycone belongs, have a broad range of action against various insects

Molecular Mechanism

It is known that the spinosyn A aglycone and D-forosamine are prepared by a two-step hydrolysis under different acidic conditions .

Temporal Effects in Laboratory Settings

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in laboratory settings .

Dosage Effects in Animal Models

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in animal models .

Metabolic Pathways

It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes .

Transport and Distribution

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in this regard .

Subcellular Localization

It is known that some enzymes involved in the biosynthesis of spinosyns, the family of compounds to which this compound belongs, have been found in the cytoplasm and the nucleus .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation du dihydrospinosyn A aglycone implique l'hydrolyse du spinosyn A. Les groupes C9–OH et C17–OH de l'aglycone sont successivement liés au 3-O-éthyl-2,4-di-O-méthylrhamnose et à la D-forosamine après des étapes de protection et de déprotection sélectives . La double liaison 5,6 du macrolide est sélectivement réduite en utilisant du palladium à 10 % sur carbone comme catalyseur .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation de Saccharopolyspora spinosa pour produire du spinosyn A, suivie d'une modification chimique pour obtenir l'aglycone désiré .

Types de réactions :

Hydrolyse : L'hydrolyse du spinosyn A conduit à la formation de this compound en cassant les liaisons glycosidiques en C9 et C17.

Réactifs et conditions courants :

Palladium sur carbone (10 %) : Utilisé comme catalyseur pour la réduction sélective de la double liaison 5,6.

Conditions acides : Utilisées pour l'hydrolyse des liaisons glycosidiques.

Produits majeurs :

This compound : Le principal produit formé par l'hydrolyse du spinosyn A.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'analogues du spinosyn et de dérivés du rhamnose.

Biologie : Étudié pour ses propriétés insecticides et son impact environnemental potentiel.

Industrie : Largement utilisé en agriculture pour la lutte antiparasitaire en raison de ses puissantes propriétés insecticides.

5. Mécanisme d'action

Le this compound, comme les autres spinosynes, exerce ses effets en perturbant les récepteurs nicotiniques de l'acétylcholine chez les insectes . Cette perturbation conduit à une surstimulation du système nerveux, entraînant une paralysie et la mort de l'insecte . Le composé présente une plus grande sélectivité envers les insectes cibles et une activité moindre envers les prédateurs bénéfiques, les mammifères et les autres organismes non cibles .

Composés similaires :

Spinosyn A : Le composé parent à partir duquel le this compound est dérivé.

Spinosyn D : Un autre membre de la famille des spinosynes avec des propriétés insecticides similaires.

Spinetoram : Un dérivé de deuxième génération des spinosynes avec une activité insecticide améliorée.

Unicité : Le this compound est unique en raison de son hydrolyse spécifique des liaisons glycosidiques en C9 et C17, ce qui le différencie des autres spinosynes . Cette modification peut entraîner des variations de sa puissance insecticide et de sa sélectivité .

Comparaison Avec Des Composés Similaires

Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.

Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.

Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.

Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .

Propriétés

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)